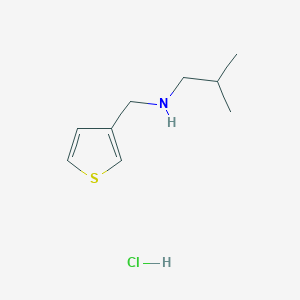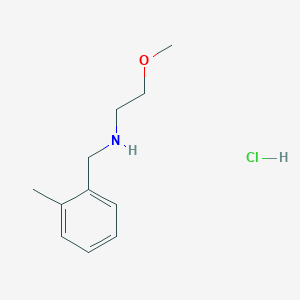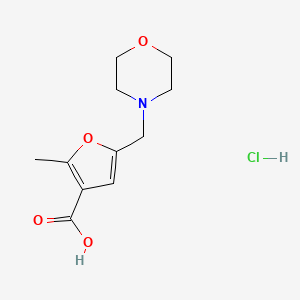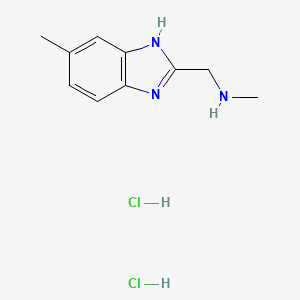amine hydrochloride CAS No. 1158418-00-8](/img/structure/B3085997.png)
[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride
Vue d'ensemble
Description
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H15Cl2N . It has a molecular weight of 232.15 g/mol.
Molecular Structure Analysis
The molecular structure of “(2,4-Dichlorophenyl)methylamine hydrochloride” is represented by the formula C11H15Cl2N . Unfortunately, specific details about its structure are not available in the sources I found.Physical And Chemical Properties Analysis
“(2,4-Dichlorophenyl)methylamine hydrochloride” is a solid at room temperature . It has a molecular weight of 232.15 g/mol . Other specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Interaction with Organic Solvents
Research led by Ribeiro et al. (2011) explored the behavior of specific dyes, namely 2,6-Diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate and 4-[(1-methyl-4(1H)-pyridinylidene)-ethylidene]-2,5-cyclohexadien-1-one, when protonated in organic solvents like dichloromethane, acetonitrile, and DMSO. The study focused on the solvatochromic bands of these compounds and their interactions with various amines, providing insights into the effects of different solvents on these interactions and highlighting the role of molecular structure and solvent used in the system (Ribeiro, Sidooski, Nandi, & Machado, 2011).
Corrosion Inhibition
A study by Boughoues et al. (2020) synthesized four amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an HCl medium. The research used various techniques like electrochemical measurements and surface analysis to assess the protective capabilities of these compounds, shedding light on the inhibitory efficiency and the influence of substituent groups on corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Synthesis and Biological Activity
Jiu-fu et al. (2015) conducted a study on the synthesis of a specific compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, detailing its crystal structure and biological activity. The compound was synthesized from a base compound through processes like chlorination and aminisation, and its anticancer activity was evaluated, indicating its potential applications in medical research (Jiu-fu, Hong-guang, Hui, Jing-jing, Shan-shan, & Juan, 2015).
These papers exemplify the multifaceted applications and importance of (2,4-Dichlorophenyl)methylamine hydrochloride and its derivatives in scientific research, spanning from interaction studies in organic solvents to corrosion inhibition and the exploration of biological activities.
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNGCCUBZFEGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3085920.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)

![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085961.png)
![Propyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085968.png)


amine hydrochloride](/img/structure/B3085984.png)



![2-[(Pyridin-2-ylmethyl)-amino]-ethanol hydrochloride](/img/structure/B3086006.png)

